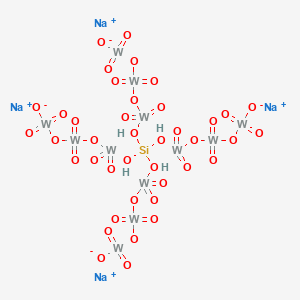
4-Methyl-2-hexanone
Overview
Description
4-Methyl-2-hexanone is a chemical compound with the formula C7H14O . It is also known as Methyl 2-methylbutyl ketone and 4-Methylhexan-2-one . It is used as a general solvent and in paints .
Molecular Structure Analysis
The molecular structure of 4-Methyl-2-hexanone consists of 7 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . The molecular weight is 114.1855 .Physical And Chemical Properties Analysis
4-Methyl-2-hexanone has a density of 0.8±0.1 g/cm3, a boiling point of 138.8±8.0 °C at 760 mmHg, and a vapour pressure of 6.6±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 37.6±3.0 kJ/mol and a flash point of 31.0±7.5 °C .Scientific Research Applications
Production of Pharmaceuticals
It is an important raw material and intermediate used in the production of pharmaceuticals . Its chemical properties make it a valuable component in the synthesis of various drugs .
Agrochemical Production
4-Methyl-2-hexanone is also used in the production of agrochemicals . It can be used to synthesize pesticides, herbicides, and other agricultural chemicals .
Dye Manufacturing
This compound is used in the manufacturing of dyestuffs . It can contribute to the chemical structure of dyes, influencing their color and other properties .
Bio-based Production
Researchers are exploring ways to produce 4-Methyl-2-hexanone using bio-based materials or through more environmentally friendly processes . This could reduce the overall carbon footprint of 4-Methyl-2-hexanone production .
Medicinal Research
Studies are being conducted to explore the medicinal properties of 4-Methyl-2-hexanone . This research could lead to new applications in the medical field .
Safety and Hazards
Mechanism of Action
Mode of Action
4-Methyl-2-hexanone, being a ketone, can undergo reactions typical of this class of compounds. One such reaction is the formation of oximes and hydrazones . In these reactions, the carbonyl group of the ketone reacts with hydroxylamine or hydrazine, respectively, to form oximes or hydrazones . This reaction is essentially irreversible as the adduct dehydrates .
properties
IUPAC Name |
4-methylhexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-4-6(2)5-7(3)8/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPXMIAWKPTZLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870448 | |
| Record name | 4-Methylhexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Chem Service MSDS] | |
| Record name | 4-Methyl-2-hexanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11641 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Methyl-2-hexanone | |
CAS RN |
105-42-0 | |
| Record name | 4-Methyl-2-hexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-METHYL-2-HEXANONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128218 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methylhexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-2-hexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYL-2-HEXANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91FRP8DB78 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: In what natural contexts has 4-methyl-2-hexanone been identified?
A1: 4-Methyl-2-hexanone has been detected as a volatile constituent in the flowers of various tea cultivars. [] Additionally, it was identified as a component of the essential oil extracted from the rhizome of Alpinia calcarata. []
Q2: Can 4-methyl-2-hexanone serve as an indicator of quality or spoilage in food products?
A2: Research suggests that 4-methyl-2-hexanone could potentially be used as a marker for assessing lipid oxidation in pork meat. A positive correlation was observed between 4-methyl-2-hexanone levels in pork belly and free fatty acid content, a common indicator of lipid oxidation. []
Q3: Are there any established applications for 4-methyl-2-hexanone in analytical chemistry?
A3: Yes, 4-methyl-2-hexanone has shown promise as a potential marker for assessing the stability of aviation fuels. Studies utilizing comprehensive two-dimensional gas chromatography with accurate mass time-of-flight mass spectrometry identified a strong correlation between 4-methyl-2-hexanone levels and established fuel stability assessment methods. []
Q4: What are the primary photochemical and radiochemical reactions involving 4-methyl-2-hexanone?
A4: Studies have investigated both the photolysis and radiolysis of 4-methyl-2-hexanone, particularly focusing on the intramolecular rearrangements that occur within the molecule when exposed to light and radiation. [, ] These investigations provide insights into the compound's reactivity and potential degradation pathways.
Q5: What is the role of 4-methyl-2-hexanone in the context of Aspergillus contamination?
A5: 4-Methyl-2-hexanone is identified as one of the potential volatile organic compound (VOC) biomarkers associated with Aspergillus metabolism. Its presence, along with other specific VOCs, in an indoor environment could indicate Aspergillus contamination. [] This finding has implications for developing detection methods for this type of fungal contamination.
Q6: Has the stereochemistry of reactions involving 4-methyl-2-hexanone been investigated?
A6: Yes, the stereochemistry of reactions involving compounds related to 4-methyl-2-hexanone has been a subject of study. For instance, research on the Pinacol rearrangement of 1-amino-2,3-dimethyl-2-pentanol, which yields 4-methyl-2-hexanone as one of the products, has shed light on the stereochemical course of such reactions. [] These findings contribute to a deeper understanding of reaction mechanisms and stereochemical control in organic synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide](/img/structure/B86677.png)






![1-Oxaspiro[2.5]octane](/img/structure/B86694.png)



